3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
Historical Context and Discovery
The development of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine emerged from the broader historical trajectory of heterocyclic chemistry research that began in the late 19th century. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This foundational discovery established thiophene as an aromatic heterocyclic compound with significant synthetic potential. The subsequent development of pyrazole chemistry created opportunities for hybrid compounds that could leverage the unique properties of both ring systems.
The specific compound 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine represents a modern evolution in this field, with its formal characterization appearing in chemical databases with the CAS number 1152666-33-5. The compound's development reflects advances in synthetic methodologies that enable the precise construction of complex heterocyclic systems. Recent synthetic approaches have demonstrated the feasibility of constructing pyrazole-thiophene hybrids through various methodologies, including palladium-catalyzed cyclization reactions and condensation approaches.
The historical significance of this compound class has been amplified by growing recognition of the biological activities associated with pyrazole-thiophene hybrid structures. Research spanning the past two decades has increasingly focused on these hybrid systems as promising scaffolds for drug development, particularly in antimicrobial and anticancer applications. The brominated variant specifically offers enhanced reactivity compared to unsubstituted analogs, enabling further derivatization and functionalization opportunities.
Contemporary research has established systematic synthetic routes for accessing this compound and its analogs. The development of efficient methodologies, including microwave-assisted synthesis and green chemistry approaches, has made these compounds more accessible for research applications. These advances have positioned 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine as a representative example of modern heterocyclic design principles.
Significance in Heterocyclic Chemistry
3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine occupies a distinctive position within heterocyclic chemistry due to its unique combination of structural features that confer both electronic and steric properties essential for biological activity. The compound demonstrates the principles of heterocyclic hybrid design, where the integration of different heterocyclic systems can produce synergistic effects that exceed the properties of individual components. The pyrazole ring contributes nitrogen-based hydrogen bonding capabilities and electron-rich character, while the thiophene moiety provides aromatic stability and sulfur-based interactions.
The bromine substituent on the thiophene ring serves multiple functions within the overall molecular architecture. As an electron-withdrawing group, bromine modifies the electronic distribution throughout the conjugated system, potentially enhancing binding interactions with biological targets. Additionally, the bromine atom provides a reactive site for further chemical modification through various coupling reactions, including Suzuki-Miyaura cross-coupling and nucleophilic substitution processes.
The five-membered heterocyclic systems present in this compound exhibit aromatic character that contributes to molecular stability and planarity. This structural characteristic is particularly important for biological activity, as planar molecules often demonstrate enhanced membrane permeability and target binding efficiency. The pyrazole ring specifically provides multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological macromolecules, while the thiophene sulfur atom offers additional binding opportunities through sulfur-π interactions.
Research has demonstrated that compounds containing both pyrazole and thiophene moieties exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific positioning of functional groups within 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine optimizes these interactions through favorable spatial arrangements that promote target binding. The methyl substitution on the pyrazole nitrogen additionally modulates the electronic properties and influences molecular recognition processes.
Position within Pyrazole-Thiophene Hybrid Compounds
Within the broader family of pyrazole-thiophene hybrid compounds, 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine represents a specific structural archetype that has gained prominence in medicinal chemistry research. The compound belongs to a class of molecules where the pyrazole and thiophene rings are directly connected, creating a conjugated system that enables electronic communication between the heterocyclic components. This direct linkage distinguishes it from other hybrid designs where the rings are connected through spacer groups or exist as separate entities within the same molecule.
Comparative analysis with related pyrazole-thiophene hybrids reveals the importance of substitution patterns in determining biological activity. Research has shown that the position of the bromine atom on the thiophene ring significantly influences both electronic properties and biological activity compared to other halogenated analogs. The 5-position bromination pattern in this compound has been associated with enhanced antimicrobial activity relative to other substitution patterns, demonstrating the importance of precise structural design in optimizing biological function.
The methylation of the pyrazole nitrogen in this compound provides additional specificity within the pyrazole-thiophene hybrid family. Studies comparing methylated and unmethylated analogs have revealed that N-methylation can enhance metabolic stability and modify binding selectivity for biological targets. This structural modification represents a common strategy in medicinal chemistry for fine-tuning pharmacological properties without drastically altering the core molecular framework.
Recent investigations have positioned this compound within a systematic structure-activity relationship framework for pyrazole-thiophene hybrids. Research has demonstrated that compounds sharing this structural motif exhibit consistent patterns of biological activity, particularly in antimicrobial applications against Gram-negative bacteria. The compound serves as a representative example for understanding the broader pharmacological potential of this compound class, with its specific substitution pattern providing insights into optimal design principles for related molecules.
Current Research Landscape
The contemporary research landscape surrounding 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine reflects growing interest in heterocyclic hybrid compounds as promising therapeutic agents. Current investigations span multiple research areas, including synthetic methodology development, biological activity evaluation, and computational studies aimed at understanding structure-activity relationships. The compound has emerged as a valuable research tool for exploring the potential of pyrazole-thiophene hybrid systems in drug discovery applications.
Recent synthetic research has focused on developing efficient methodologies for accessing this compound and related analogs. Studies have reported various synthetic approaches, including condensation reactions between 5-bromothiophene carboxylic acid derivatives and methylated pyrazole amines. These investigations have explored different reaction conditions, catalysts, and synthetic strategies to optimize yield and purity while minimizing environmental impact. Microwave-assisted synthesis and green chemistry approaches have shown particular promise for scalable production of this compound class.
Biological activity research has revealed significant antimicrobial potential for 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine and related compounds. Studies have demonstrated effectiveness against various bacterial strains, with particular activity against Pseudomonas aeruginosa and other Gram-negative pathogens. Additionally, research has indicated potential antifungal activity against Candida albicans, suggesting broad-spectrum antimicrobial potential. These findings have generated interest in developing this compound class for addressing antibiotic resistance challenges.
Computational research has provided valuable insights into the molecular mechanisms underlying the biological activity of pyrazole-thiophene hybrids. Density functional theory calculations and molecular docking studies have elucidated binding interactions with target enzymes and receptors. These computational approaches have revealed key structural features responsible for biological activity and have guided the design of more potent analogs. The integration of experimental and computational approaches has accelerated research progress in this field.
Current research directions include exploration of this compound as a building block for more complex molecular architectures. Studies have investigated its use in synthesizing larger heterocyclic systems and in developing multifunctional compounds with enhanced biological profiles. The compound's reactive bromine substituent has proven particularly valuable for constructing diverse molecular libraries through cross-coupling reactions and other synthetic transformations.
| Molecular Properties | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃S |
| Molecular Weight | 258.14 g/mol |
| CAS Number | 1152666-33-5 |
| IUPAC Name | 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine |
| SMILES | CN1C(=CC(=N1)C2=CC=C(S2)Br)N |
| InChI Key | FMUXQMTZGTXPDB-UHFFFAOYSA-N |
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUXQMTZGTXPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring is commonly synthesized by condensation of substituted hydrazines with β-diketones or aldehydes. For this compound, condensation of methylhydrazine with diethyl butynedioate or 5-bromothiophene-2-carbaldehyde derivatives under acidic conditions (e.g., acetic acid, 80–100°C) yields pyrazole intermediates with the thiophene moiety attached.
Methylation of Pyrazole Nitrogen
Selective methylation at the N1 position of the pyrazole is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance the reaction rate and yield.
Amination at Pyrazole C-5 Position
The amino group at the 5-position of the pyrazole is introduced either by direct amination or by hydrolysis of carbamate intermediates. A patented method involves the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine through a sequence starting from diethyl butynedioate, methylhydrazine condensation, bromination with tribromooxyphosphorus, ester hydrolysis, carbamate formation, and final deprotection under trifluoroacetic acid to yield the amine.
Representative Preparation Protocol (Based on Patent CN112079781A)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Reflux in suitable solvent | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination using tribromooxyphosphorus | Controlled addition, low temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 3 | Hydrolysis in sodium hydroxide alcoholic solution | Basic hydrolysis | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Reaction with azido dimethyl phosphate and tert-butyl alcohol | Carbamate formation | tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate |
| 5 | Hydrolysis in trifluoroacetic acid | Deprotection | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This method is advantageous due to its straightforward synthetic route, low-cost and readily available raw materials, mild reaction conditions, and avoidance of highly toxic reagents.
Optimization Strategies
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve halogenated intermediate reactivity and methylation efficiency.
- Catalysis: Transition-metal catalysts such as Pd or Cu complexes can facilitate coupling reactions involving bromothiophene moieties, enhancing yield and selectivity.
- Temperature Control: Maintaining reaction temperatures between 70–100°C during condensation and methylation steps optimizes reaction rates while minimizing side products.
- Base Selection: Potassium carbonate is preferred for methylation steps to ensure effective deprotonation without side reactions.
- Purification: Silica gel column chromatography with hexane/ethyl acetate gradients effectively separates the desired product from impurities.
Analytical Characterization Techniques
| Technique | Purpose | Key Details |
|---|---|---|
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Structural confirmation and substitution pattern verification | Pyrazole NH₂ protons observed at δ 5.8–6.2 ppm; bromothiophene protons at δ 7.2–7.5 ppm |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity assessment and molecular weight confirmation | Use of C18 column with acetonitrile/water gradient; molecular ion peak at ~312 m/z |
| X-ray Diffraction (XRD) | Crystal structure and regioselectivity confirmation | Resolves stereochemistry and confirms bromothiophene attachment site |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Silica gel plates with hexane:ethyl acetate (3:1) solvent system |
| Melting Point Determination | Purity and identity check | Compared with literature analogs (e.g., 1-methyl-3-phenylpyrazol-5-amine: 150–155°C) |
Summary Table of Key Preparation Methods
Research Findings and Notes
- The carbamate deprotection step in acidic conditions may cause deprotection at pyrazole N1, requiring careful control to maintain methylation.
- Transition-metal catalysis can improve coupling efficiency for bromothiophene-containing intermediates, though catalyst choice and loading must be optimized to avoid side reactions.
- Polar aprotic solvents significantly enhance reaction rates and yields, especially for methylation and coupling steps.
- The use of mild bases such as pyridine or DMAP in amide formation reactions involving bromothiophene carboxylic acids and pyrazole amines has been reported, but yields vary widely (12–48%) depending on conditions, indicating room for optimization.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine exhibit promising anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the bromothiophene moiety enhances biological activity, making it a potential candidate for drug development against various cancers.
Case Study:
A study conducted on pyrazole derivatives demonstrated that modifications at the thiophene position significantly influenced their cytotoxicity against human cancer cell lines. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range, indicating strong antitumor activity .
Agrochemicals
Pesticidal Properties:
The compound has been evaluated for its potential use as a pesticide. Its structure suggests that it may interact effectively with biological targets in pests, leading to mortality or reproductive disruption.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | Aphids | 85% | |
| 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | Leafhoppers | 78% |
Case Study:
In a controlled study, the compound was applied to crops infested with aphids and leafhoppers. Results indicated that the compound significantly reduced pest populations compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative .
Materials Science
Polymer Chemistry:
The unique structure of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine allows it to be incorporated into polymer matrices for enhanced properties. Research has explored its use as a monomer in synthesizing conductive polymers.
Data Table: Polymer Properties
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Conductive Polymer A | 0.05 | 250 | |
| Conductive Polymer B | 0.08 | 270 |
Case Study:
A study focused on synthesizing conductive polymers using this compound revealed improved electrical conductivity and thermal stability compared to traditional polymers. This advancement opens avenues for applications in flexible electronics and sensors .
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromothiophene moiety can enhance the compound’s binding affinity and selectivity towards these targets, while the pyrazole ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Compounds :
Observations :
- Bromine Position : The 5-bromothiophene substituent in the target compound introduces distinct electronic effects compared to bromophenyl analogs (e.g., 3-(3-bromophenyl)-1H-pyrazol-5-amine). The thiophene’s electron-rich sulfur atom may enhance π-stacking interactions, whereas bromophenyl derivatives prioritize halogen bonding .
Comparison of Yields and Conditions :
Insights :
- Solvent-free methods (e.g., ) improve atom economy but may require higher temperatures.
- Magnesium sulfate as a drying agent in methanol enables efficient imine formation at ambient temperatures .
Physicochemical and Electronic Properties
Electronic Effects :
- The 5-bromothiophene group in the target compound is electron-withdrawing, polarizing the pyrazole ring and increasing electrophilicity at the 5-amino position.
- In contrast, tert-butyl or methyl groups (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine) are electron-donating, stabilizing the pyrazole ring .
Hydrogen-Bonding Potential:
Unresolved Questions :
- Impact of bromothiophene vs. bromophenyl substitution on pharmacokinetics.
- Comparative solubility and stability in aqueous vs. organic media.
Biological Activity
3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152666-33-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is , with a molecular weight of 258.14 g/mol. The compound features a brominated thiophene ring and a pyrazole moiety, contributing to its biological activity.
Biological Activity Overview
1. Antimicrobial Activity:
Research has indicated that compounds with pyrazole scaffolds exhibit significant antimicrobial properties. In particular, derivatives similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine have been evaluated for their effectiveness against various bacterial strains. Notably, studies using agar diffusion and broth microdilution methods revealed that certain pyrazole derivatives demonstrated direct antibacterial activity against both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential:
The anti-proliferative effects of pyrazole derivatives have been extensively studied. For instance, compounds structurally related to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine were tested against human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). Results indicated varying degrees of cytotoxicity, suggesting that the presence of specific substituents on the pyrazole ring influences the anti-cancer activity .
The biological activity of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can be attributed to its interaction with specific molecular targets:
Antibacterial Mechanism:
The compound may inhibit bacterial enzymes critical for cell wall synthesis or other essential metabolic processes, leading to bacterial cell death. The exact pathways are still under investigation, but the structural characteristics of the compound suggest a potential for enzyme binding .
Anticancer Mechanism:
In cancer cells, the compound's mechanism may involve the induction of apoptosis or cell cycle arrest, mediated by its interaction with cellular signaling pathways. Studies have shown that certain pyrazole derivatives can modulate kinase activities, which play a crucial role in tumor growth and proliferation .
Case Studies and Research Findings
Q & A
Q. What are effective synthetic routes for preparing 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Cyclocondensation: React hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., ketones or aldehydes) under acidic or basic conditions to form the pyrazole core .
- Substitution: Introduce the 5-bromothiophen-2-yl group via halogen-exchange reactions or coupling (e.g., using 5-bromothiophene-2-carbonyl chloride with a pyrazole precursor under basic conditions like triethylamine) .
- Methylation: Install the 1-methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Q. Table 1: Synthetic Pathways
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at N1 and bromothiophene at C3). Compare chemical shifts with analogs (e.g., ¹H NMR: pyrazole NH₂ ~5.5 ppm; thiophene protons ~7.2 ppm) .
- X-ray Crystallography: Resolve ambiguities in substitution patterns (e.g., planar pyrazole ring vs. dihedral angles in thiophene) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 284–286 for C₉H₈BrN₃S).
Q. How do substitution patterns influence the compound’s reactivity and stability?
Methodological Answer:
- Bromothiophene Group: Enhances electrophilic substitution reactivity due to bromine’s electron-withdrawing effect. Stability in acidic media may vary compared to methoxy or propyl analogs .
- Methyl Group at N1: Steric hindrance reduces nucleophilic attack at the pyrazole ring but improves thermal stability (TGA data from analogs show decomposition >200°C) .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Antimicrobial Assays: Use agar diffusion against S. aureus and E. coli (minimum inhibitory concentration, MIC). Compare with pyrazole derivatives showing MIC values of 8–32 µg/mL .
- Anti-inflammatory Screening: Measure COX-2 inhibition via ELISA (IC₅₀) or NF-κB luciferase reporter assays .
Q. How can solubility and stability be assessed under experimental conditions?
Methodological Answer:
- Solubility: Use shake-flask method in DMSO (stock solutions) and PBS (pH 7.4). Pyrazole analogs with bromine substituents typically show solubility <1 mg/mL in aqueous buffers .
- Stability: Perform HPLC-UV at 24/48/72 hours under storage conditions (e.g., 4°C vs. RT). Monitor degradation peaks (e.g., debromination or hydrolysis) .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step protocols?
Methodological Answer:
- Catalytic Systems: Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency (yield improvement from 45% to 72% observed in analogs) .
- Microwave-Assisted Synthesis: Reduce reaction time for cyclocondensation (e.g., 30 minutes at 100°C vs. 6 hours reflux) .
Q. Table 2: Optimization Strategies
| Parameter | Traditional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Substitution | Et₃N, 12h, 60°C | TBAB, 4h, 80°C | 45% → 72% |
| Cyclocondensation | Reflux, 6h | Microwave, 100°C, 30min | 50% → 85% |
Q. How does the bromothiophene group affect electronic properties compared to fluorinated analogs?
Methodological Answer:
- Electron Density: Bromine’s inductive effect reduces electron density at the pyrazole ring (confirmed via Hammett σₚ values: Br = +0.26 vs. F = +0.06), impacting nucleophilic reactivity .
- Spectroscopic Shifts: Compare ¹H NMR of bromothiophene (δ ~7.2 ppm) vs. fluorinated analogs (δ ~6.8 ppm) due to deshielding .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate antimicrobial activity via both MIC and time-kill assays to distinguish static vs. cidal effects .
- Structural Analog Testing: Compare activity of 5-bromo vs. 5-chloro derivatives to isolate substituent-specific effects .
Q. What computational methods predict binding affinity with target proteins?
Methodological Answer:
Q. How to design SAR studies for the 1-methyl group’s role in bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
